RORgammat Inverse Agonist 3 is a synthetic compound that acts as an inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt). This nuclear receptor plays a critical role in the immune system, particularly in the differentiation of T helper 17 cells and the production of interleukin-17 (IL-17), a cytokine involved in inflammatory responses. RORgammat Inverse Agonist 3 has been designed to inhibit the transcriptional activity of RORγt, thereby reducing IL-17 production and potentially mitigating autoimmune and inflammatory diseases.
The chemical structure of RORgammat Inverse Agonist 3 allows it to bind to the ligand-binding domain of RORγt, leading to conformational changes that prevent coactivator binding and promote the recruitment of corepressors. This mechanism effectively reduces the transcriptional activity associated with RORγt. The compound's interaction with specific amino acid residues, such as Trp317, is crucial for its function, as it stabilizes certain conformations that are essential for receptor activation .
RORgammat Inverse Agonist 3 exhibits significant biological activity by inhibiting IL-17 production in various immune cell types. Studies have demonstrated that this compound can effectively reduce IL-17A secretion in human CD4+ T cells and inhibit Th17 cell differentiation. Its potency is often measured using IC50 values, which indicate the concentration required to inhibit 50% of IL-17 production; for instance, some related compounds have shown IC50 values in the nanomolar range .
The synthesis of RORgammat Inverse Agonist 3 typically involves multi-step organic reactions starting from readily available precursors. The process may include:
Specific synthetic routes may vary, but they often leverage established methodologies in medicinal chemistry to optimize yield and purity .
The primary application of RORgammat Inverse Agonist 3 lies in its potential therapeutic use for treating autoimmune diseases characterized by excessive IL-17 production, such as psoriasis and rheumatoid arthritis. By inhibiting RORγt activity, this compound could help restore immune balance and reduce inflammation. Additionally, it may serve as a valuable tool in research settings for studying RORγt-related pathways and their implications in various diseases .
Interaction studies involving RORgammat Inverse Agonist 3 focus on its binding affinity and selectivity towards RORγt compared to other nuclear receptors like RORα and RORβ. These studies typically utilize techniques such as:
Results from these studies confirm that RORgammat Inverse Agonist 3 exhibits high selectivity for RORγt, making it a promising candidate for targeted therapies .
Several compounds share structural similarities with RORgammat Inverse Agonist 3, each exhibiting varying degrees of potency and selectivity towards RORγt. Below is a comparison highlighting their unique characteristics:
| Compound Name | Type | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|---|
| JNJ-61803534 | Inverse Agonist | 9.6 | High | Selectively inhibits RORγt over RORα and RORβ |
| A-9758 | Inverse Agonist | 38 | Moderate | Effective in reducing IL-17A secretion |
| GSK2981278 | Inverse Agonist | Varies | High | Developed through high-throughput screening |
| TF-S14 | Inverse Agonist | Not specified | Moderate | Demonstrated efficacy in vivo for skin allograft survival |
Each of these compounds has been developed through distinct synthetic pathways and exhibits unique pharmacological profiles, making them valuable for various therapeutic contexts while emphasizing the unique positioning of RORgammat Inverse Agonist 3 within this class of molecules .
Retinoic acid-related orphan receptor gamma t inverse agonist 3 represents a novel quinoline sulfonamide derivative that demonstrates potent and selective inverse agonist activity against the retinoic acid-related orphan receptor gamma t [1] [2]. This compound, with the molecular formula C29H31Cl2N5O4S and molecular weight of 616.56 g/mol, exhibits high-affinity binding to the orthosteric ligand-binding pocket of the retinoic acid-related orphan receptor gamma t ligand-binding domain [1] [3].
The orthosteric binding site of retinoic acid-related orphan receptor gamma t is characterized by a large hydrophobic pocket (approximately 700 ų) that can accommodate diverse ligand structures [4]. Retinoic acid-related orphan receptor gamma t inverse agonist 3 demonstrates exceptional binding affinity with half-maximal effective concentration values of 0.22 μM for human retinoic acid-related orphan receptor gamma and 0.15 μM for retinoic acid-related orphan receptor gamma t in human interleukin-17 producing cells [1] [3].
The molecular interactions within the orthosteric binding site involve multiple contact points between the quinoline sulfonamide scaffold and specific amino acid residues. The compound forms critical hydrophobic interactions with the ligand-binding pocket, particularly engaging with residues that line the canonical binding site [5]. The quinoline moiety of the compound contributes to π-π stacking interactions with aromatic residues, while the sulfonamide group provides hydrogen bonding opportunities with polar residues within the binding pocket [2].
Structural analysis reveals that the compound occupies the classical ligand-binding site where endogenous oxysterol ligands would normally bind [6]. The binding mode involves interaction with key residues including those in helices 3, 5, and 11 of the ligand-binding domain [5]. The dichlorophenyl substituent of the compound extends into a hydrophobic subpocket, contributing to the high binding affinity and selectivity for retinoic acid-related orphan receptor gamma t [1].
While retinoic acid-related orphan receptor gamma t inverse agonist 3 primarily functions through orthosteric binding, the retinoic acid-related orphan receptor gamma t ligand-binding domain contains a unique allosteric binding site that can influence ligand binding and receptor function [7] [8]. This allosteric site is formed by helices 4, 5, 11, and the repositioned helix 12, representing a novel druggable pocket distinct from the canonical orthosteric site [9] [10].
The allosteric binding site of retinoic acid-related orphan receptor gamma t offers opportunities for cooperative binding interactions with orthosteric ligands [11]. Studies have demonstrated that orthosteric and allosteric ligands can simultaneously bind to retinoic acid-related orphan receptor gamma t, resulting in positive cooperativity that enhances the potency of both ligand classes [11]. This phenomenon occurs through a clamping motion of the allosteric pocket induced by orthosteric ligand binding, which stabilizes the allosteric site conformation [11].
The molecular mechanism underlying this cooperativity involves conformational changes in the protein structure. Orthosteric ligand binding induces conformational changes that affect the allosteric binding site through long-range allosteric communication [11]. Specifically, the presence of orthosteric ligands causes conformational changes in helices 4 and 5, which results in enhanced binding affinity for allosteric modulators [11].
The allosteric site modulation occurs through a unique mechanism involving the repositioning of helix 12. When allosteric inverse agonists bind to their site, they induce an unprecedented conformational reorientation of helix 12 that blocks coactivator binding surfaces [9] [10]. This conformational change is distinct from the mechanism observed with orthosteric inverse agonists, providing an alternative approach to modulate retinoic acid-related orphan receptor gamma t activity [9].
The binding of retinoic acid-related orphan receptor gamma t inverse agonist 3 to the orthosteric site induces significant conformational changes in the ligand-binding domain, particularly affecting the positioning and stability of helix 12 [10] [12]. Helix 12, also known as the activation function-2 domain, serves as a critical regulatory element that controls the recruitment of coregulatory proteins and determines the transcriptional activity of the receptor [13] [14].
In the presence of inverse agonists, helix 12 undergoes destabilization and repositioning away from its active conformation [10]. This conformational change is fundamentally different from the stabilized helix 12 position observed with agonist binding. The inverse agonist-induced conformational state prevents the formation of the proper coactivator binding surface, which is essential for transcriptional activation [10].
Molecular dynamics simulations reveal that the conformational changes in helix 12 are mediated by alterations in the protein's secondary structure [5]. The binding of inverse agonists leads to disruption of critical hydrogen bonding networks and hydrophobic interactions that normally stabilize helix 12 in its active position [5]. This destabilization results in increased flexibility of helix 12, making it incompatible with coactivator binding [5].
The repositioning of helix 12 also affects the overall conformation of the ligand-binding domain. The conformational changes extend beyond helix 12 to include alterations in helices 11 and 11', which are structurally connected to helix 12 through the activation function-2 region [10]. These changes create a cascade of conformational alterations that propagate throughout the ligand-binding domain, ultimately resulting in the inverse agonist phenotype [10].
The conformational changes induced by retinoic acid-related orphan receptor gamma t inverse agonist 3 have profound effects on the recruitment of coregulatory proteins [13]. The normal transcriptional activation function of retinoic acid-related orphan receptor gamma t requires the recruitment of coactivator proteins such as steroid receptor coactivator-1, glucocorticoid receptor interacting protein-1, and p300/cAMP response element-binding protein binding protein [13] [15].
The inverse agonist-induced conformational changes disrupt the coactivator binding surface, preventing the recruitment of these essential transcriptional coactivators [10]. The destabilized helix 12 position eliminates the leucine-X-X-leucine-leucine motif recognition surface that coactivators use to interact with nuclear receptors [13]. This loss of coactivator recruitment capability is a key mechanism by which inverse agonists reduce the transcriptional activity of retinoic acid-related orphan receptor gamma t [13].
Conversely, the inverse agonist-induced conformation promotes the recruitment of corepressor proteins such as nuclear receptor corepressor and silencing mediator for retinoid and thyroid hormone receptors [16]. These corepressor proteins contain corepressor nuclear receptor boxes that can interact with the altered receptor conformation induced by inverse agonist binding [16]. The recruitment of corepressors further enhances the transcriptional repression mediated by inverse agonist treatment [16].
The modulation of coregulator recruitment also involves changes in the associated histone-modifying enzymes. Coactivators typically recruit histone acetyltransferases that promote chromatin accessibility and transcriptional activation [15]. In contrast, corepressors recruit histone deacetylases that promote chromatin condensation and transcriptional repression [16]. The shift from coactivator to corepressor recruitment induced by inverse agonist binding therefore creates a more repressive chromatin environment at retinoic acid-related orphan receptor gamma t target genes [16].
Retinoic acid-related orphan receptor gamma t inverse agonist 3 exerts its therapeutic effects primarily through the suppression of interleukin-17 pathway transcriptional regulation [15] [17]. The retinoic acid-related orphan receptor gamma t transcription factor serves as the master regulator of interleukin-17 gene expression in T helper 17 cells, gamma delta T cells, and type 3 innate lymphoid cells [15] [18].
The transcriptional regulation of interleukin-17A involves direct binding of retinoic acid-related orphan receptor gamma t to retinoic acid-related orphan receptor response elements within the interleukin-17A promoter region [15]. The conserved non-coding sequence 2 region of the interleukin-17A gene contains multiple retinoic acid-related orphan receptor response elements that serve as binding sites for retinoic acid-related orphan receptor gamma t [15]. Through chromatin immunoprecipitation analyses, retinoic acid-related orphan receptor gamma t has been shown to directly bind to these regulatory elements and mediate chromatin remodeling necessary for interleukin-17A transcription [15].
The transcriptional activation of interleukin-17A by retinoic acid-related orphan receptor gamma t requires the recruitment of histone-modifying enzymes and chromatin remodeling complexes [15]. The binding of retinoic acid-related orphan receptor gamma t to the conserved non-coding sequence 2 region leads to the recruitment of p300 histone acetyltransferase and Jumonji domain-containing protein 3 demethylase, which establish permissive histone modifications including histone H3 lysine 4 trimethylation and histone H3 lysine 27 acetylation [15].
The conserved non-coding sequence 2 region also associates with the interleukin-17A promoter through chromatin looping, allowing the retinoic acid-related orphan receptor gamma t-bound enhancer elements to interact with the promoter region [15]. This chromatin loop formation is essential for the recruitment of RNA polymerase II and the transcriptional machinery necessary for interleukin-17A gene expression [15].
Retinoic acid-related orphan receptor gamma t also cooperates with other transcription factors to optimize interleukin-17A transcription [15]. The runt-related transcription factor 1 forms complexes with retinoic acid-related orphan receptor gamma t at the conserved non-coding sequence 2 region, while retinoic acid-related orphan receptor alpha synergizes with retinoic acid-related orphan receptor gamma t to enhance interleukin-17 expression [15]. Additionally, hypoxia-inducible factor-1 alpha directly activates retinoic acid-related orphan receptor gamma t gene transcription and recruits p300 to retinoic acid-related orphan receptor gamma t transcriptional complexes on interleukin-17 promoters [15].
The inverse agonist activity of retinoic acid-related orphan receptor gamma t inverse agonist 3 disrupts this transcriptional regulatory network by preventing the formation of active transcriptional complexes [17]. The compound-induced conformational changes in retinoic acid-related orphan receptor gamma t prevent coactivator recruitment and promote corepressor binding, leading to the establishment of repressive chromatin modifications at interleukin-17 gene loci [17]. This results in decreased interleukin-17A and interleukin-17F production, which forms the basis for the therapeutic potential of retinoic acid-related orphan receptor gamma t inverse agonists in treating interleukin-17-mediated inflammatory diseases [17].
| Parameter | RORγt Inverse Agonist 3 |
|---|---|
| Molecular Target | Retinoic acid-related orphan receptor gamma t |
| Primary Binding Site | Orthosteric ligand-binding pocket |
| Key Binding Interactions | Hydrophobic interactions, H-bonds with specific residues |
| Receptor Conformation | Inactive conformation |
| Helix 12 Position | Destabilized/repositioned |
| Coactivator Recruitment | Inhibited/reduced |
| Corepressor Recruitment | Enhanced/promoted |
| Allosteric Effects | Potential cooperative binding with allosteric site |
| Binding Affinity (hRORγt) | EC50 = 0.22 μM |
| Binding Affinity (RORγt) | EC50 = 0.15 μM |
| Selectivity Profile | Selective for RORγt over RORα, RORβ |
| Mechanism of Action | Inverse agonism - reduces basal activity |
| Component | IL-17A | IL-17F | IL-23R |
|---|---|---|---|
| Target Gene | Interleukin 17A | Interleukin 17F | Interleukin 23 receptor |
| Promoter Element | IL-17A promoter | IL-17F promoter | IL-23R promoter |
| RORγt Binding Site | ROR response elements (ROREs) | ROR response elements (ROREs) | ROR response elements (ROREs) |
| Transcriptional Effect | Transcriptional activation | Transcriptional activation | Transcriptional activation |
| Regulatory Region | Conserved non-coding sequence 2 (CNS2) | Conserved non-coding sequence 2 (CNS2) | Regulatory sequences |
| Chromatin Modification | H3K4me3, H3K27Ac (active marks) | H3K4me3, H3K27Ac (active marks) | H3K4me3, H3K27Ac (active marks) |
| Coactivator Proteins | SRC1, GRIP1, p300, CBP | SRC1, GRIP1, p300, CBP | SRC1, GRIP1, p300, CBP |
| Corepressor Proteins | NCOR1, NCOR2, SMRT | NCOR1, NCOR2, SMRT | NCOR1, NCOR2, SMRT |
| Cooperative Factors | RUNX1, RORα, HIF-1α, STAT3 | RUNX1, RORα, HIF-1α, STAT3 | STAT3, BATF |
| Downstream Signaling | IL-17 receptor signaling | IL-17 receptor signaling | IL-23 signaling pathway |
| Physiological Role | Antimicrobial immunity | Antimicrobial immunity | Th17 maintenance |
| Pathological Role | Autoimmune diseases | Autoimmune diseases | Chronic inflammation |